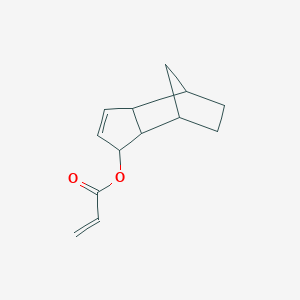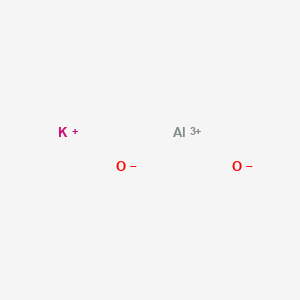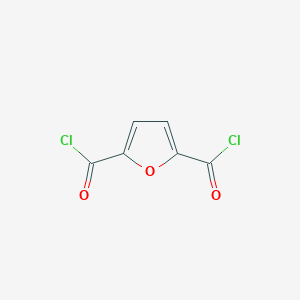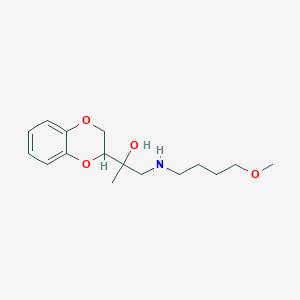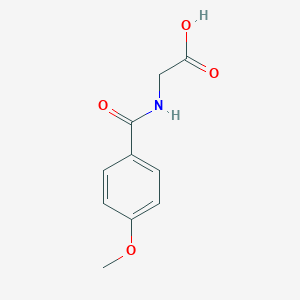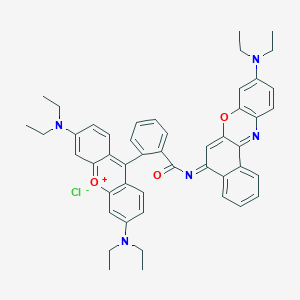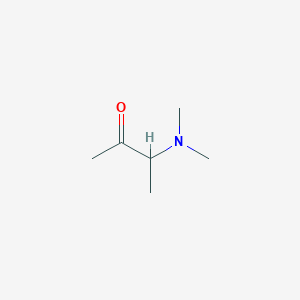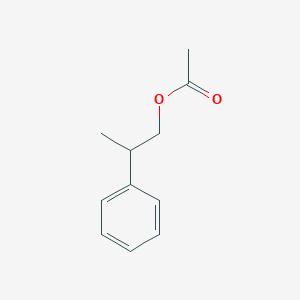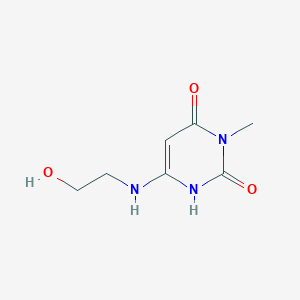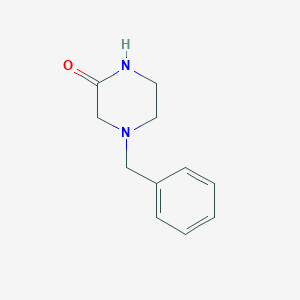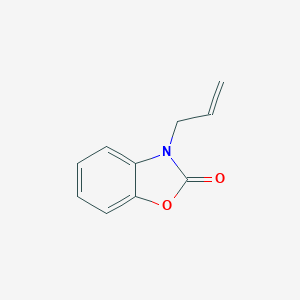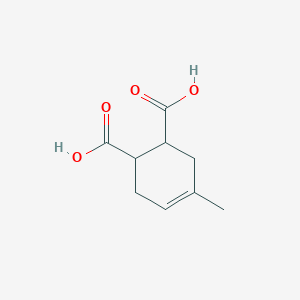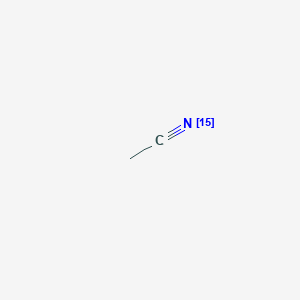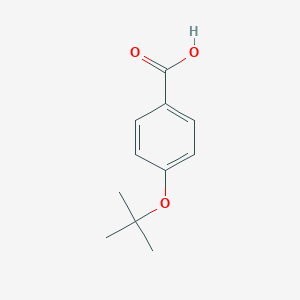
4-tert-Butoxybenzoic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-tert-Butoxybenzoic Acid and its derivatives often involves advanced organic synthesis techniques. For instance, a method described involves the interaction of 4-tert-butylbenzoic acid with diamines yielding host–guest complexes through hydrogen bonding, leading to the formation of three-dimensional molecular arrays (Armstrong et al., 2002). Another approach uses bismuth-based C-H bond activation for synthesizing hydroxy derivatives under mild conditions (Kindra & Evans, 2014).
Molecular Structure Analysis
Molecular structure elucidation is critical in understanding the chemical behavior of 4-tert-Butoxybenzoic Acid. Techniques such as X-ray diffraction have been used to determine the three-dimensional arrangements of molecules, revealing layered structures driven by hydrogen bonding and other non-covalent interactions (Armstrong et al., 2002).
Chemical Reactions and Properties
4-tert-Butoxybenzoic Acid participates in various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, it is involved in the formation of hydrazides useful in extraction technology, exhibiting properties like solubility, acid-base characteristics, and hydrolytic stability (Pashkina et al., 2014). Additionally, its derivatives have been used in electrochemical studies for synthesizing coumestan derivatives, showcasing the versatility of 4-tert-Butoxybenzoic Acid in synthetic chemistry (Golabi & Nematollahi, 1997).
Wissenschaftliche Forschungsanwendungen
Self-assembly and Hydrogen Bonding : 4-tert-Butoxybenzoic Acid is involved in the formation of layered molecular arrays through self-assembly directed by NH⋅⋅⋅O hydrogen bonding. These structures incorporate hydrogen-bonded motifs and exhibit unusual layered structures due to maximization of hydrogen bond interactions (Armstrong et al., 2002).
Physicochemical Properties in Extraction Technology : The solubility, acid-base properties, distribution between immiscible liquids, and hydrolytic stability of hydrazides of 4-tert-Butoxybenzoic Acid have been studied for their application in extraction technology (Pashkina et al., 2014).
Antioxidant and Electronic Properties : 4-tert-Butoxybenzoic Acid is used in synthesizing metallophthalocyanine complexes with antioxidant activities. These compounds are tested for their radical-scavenging activity, chelating activity, and reducing power, comparing to standard antioxidant ascorbic acid (Ağırtaş et al., 2018).
Metabolism in Human Carcinoma Skin Keratinocytes : This compound is involved in studies on the metabolism of organic hydroperoxides into free radicals by human carcinoma skin keratinocytes, which is important in understanding cancer risks (Athar et al., 1989).
Steric Effects in Chemistry : Studies have been conducted on steric effects and steric inhibition of resonance, particularly looking at the structure and ionization of 2-tert-butylbenzoic acid and 4-tert-butylbenzoic acid (Böhm & Exner, 2001).
Electrochemical Study in Organic Synthesis : The electrochemical oxidation of 3,4-dihydroxybenzoic acid and 4-tert-butylcatechol in the presence of 4-hydroxycoumarin has been studied, indicating applications in electro-organic synthesis (Golabi & Nematollahi, 1997).
Solubility Measurement and Modeling : The solubility of para-tert-butylbenzoic acid in various solvents has been measured and modeled, which is crucial for understanding the nature of solute-solvent interactions (Aniya et al., 2017).
Bismuth-based Cyclic Synthesis : Bismuth-based cyclic synthesis has been used to create 3,5-di-tert-butyl-4-hydroxybenzoic acid, demonstrating the potential in organic synthesis and CO2 insertion chemistry (Kindra & Evans, 2014).
Safety Analysis in Petrochemical Industries : Tert-butyl peroxybenzoate, related to 4-tert-Butoxybenzoic Acid, has been studied for its thermally sensitive structure and potential for runaway reactions, fires, or explosions in petrochemical industries (Cheng et al., 2008).
Luminescent Terbium Inorganic/Organic Hybrids : 4-tert-Butylbenzoic acid has been used to construct luminescent terbium inorganic/organic molecular-based hybrids, demonstrating applications in materials science (Yan & Zhao, 2005).
Antioxidant Activity in Pharmacology : 2,5-Di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties synthesized from 4-tert-Butoxybenzoic Acid have been evaluated for their antioxidant activity, relevant in pharmacological research (Shakir et al., 2014).
Safety And Hazards
4-tert-Butoxybenzoic Acid is harmful if swallowed and toxic in contact with skin . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
Unfortunately, the search results do not provide specific papers related to 4-tert-Butoxybenzoic Acid. For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases .
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTBQELRENWGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336669 | |
| Record name | 4-tert-Butoxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butoxybenzoic Acid | |
CAS RN |
13205-47-5 | |
| Record name | 4-tert-Butoxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


